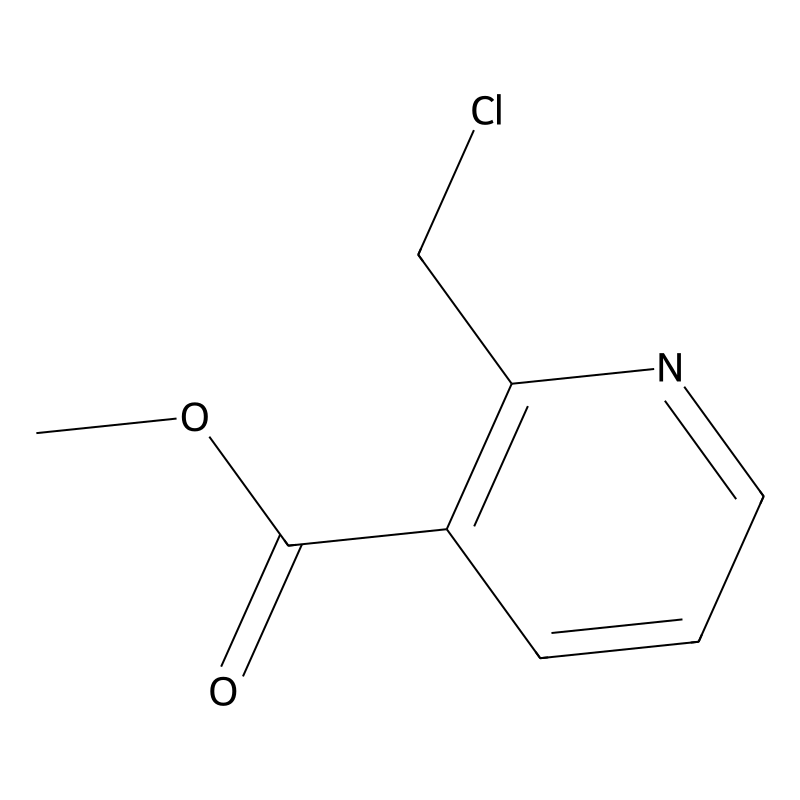

Methyl 2-(chloromethyl)nicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Methyl 2-(chloromethyl)nicotinate is an organic compound synthesized from methyl 3-hydroxybenzoate and nitrous acid. Its chemical structure and properties have been well-characterized using various techniques like spectroscopy and crystallography. [Source: PubChem, National Institutes of Health, ]

Antimicrobial Activity:

Studies have shown that Methyl 2-(chloromethyl)nicotinate possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The exact mechanism of action against these bacteria is still under investigation, but it is believed to involve the inhibition of protein synthesis. [Source: Biosynth Carbosynth, ]

Potential Applications:

Due to its antimicrobial properties, Methyl 2-(chloromethyl)nicotinate has been explored for its potential applications in various fields, including:

- Development of novel antibiotics: Researchers are investigating the possibility of developing new antibiotics based on the structural features of Methyl 2-(chloromethyl)nicotinate to combat the growing problem of antibiotic resistance. [Source: VWR International, ]

- Food preservation: The compound's ability to inhibit bacterial growth suggests potential applications in food preservation to extend shelf life and prevent spoilage. [Source: GlpBio, ]

Methyl 2-(chloromethyl)nicotinate is an organic compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 191.61 g/mol. It is classified as a chlorinated derivative of methyl nicotinate, featuring a chloromethyl group at the second position of the nicotinic acid structure. The compound is characterized by its potential applications in medicinal chemistry and as an intermediate in organic synthesis. Its structure includes a pyridine ring, which contributes to its biological activity and reactivity in various

- Nucleophilic Substitution Reactions: The chloromethyl group can act as a leaving group, allowing nucleophiles to attack the carbon atom, leading to the formation of various derivatives.

- Hydrolysis: Under certain conditions, it can undergo hydrolysis to yield methyl nicotinate and hydrochloric acid.

- Esterification: The compound can react with alcohols or phenols to form esters, which may have different biological properties.

These reactions highlight its versatility as a building block in synthetic organic chemistry .

Several synthesis methods for methyl 2-(chloromethyl)nicotinate have been reported:

- Direct Chloromethylation: This method involves the reaction of methyl nicotinate with chloromethyl methyl ether in the presence of a Lewis acid catalyst.

- Nucleophilic Substitution: Starting from methyl 2-nicotinate, chloromethylation can be achieved using chloromethylating agents like paraformaldehyde and hydrochloric acid.

- Multi-Step Synthesis: A more complex approach may involve the synthesis of intermediates that are subsequently transformed into methyl 2-(chloromethyl)nicotinate through a series of reactions including esterification and chlorination .

Methyl 2-(chloromethyl)nicotinate has potential applications in various fields:

- Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds, particularly those targeting nicotinic receptors or exhibiting vasodilatory effects.

- Chemical Research: Utilized in studies focused on developing new drugs or understanding the mechanisms of action of existing compounds.

- Agricultural Chemistry: Potentially used in creating agrochemicals that require specific biological activity against pests or diseases.

The versatility of this compound makes it valuable in both research and industrial applications .

Interaction studies involving methyl 2-(chloromethyl)nicotinate focus on its reactivity with various nucleophiles and its biological targets:

- Reactivity with Nucleophiles: Investigations into how this compound interacts with amines or thiols can reveal pathways for synthesizing novel derivatives.

- Biological Targets: Studies assessing its interaction with nicotinic acetylcholine receptors may provide insights into its potential therapeutic roles.

Understanding these interactions is crucial for predicting its behavior in biological systems and optimizing its use in drug development .

Methyl 2-(chloromethyl)nicotinate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl Nicotinate | C₇H₇NO₂ | Vasodilatory effects; used in topical formulations. |

| Methyl 2-Chloronicotinate | C₇H₆ClNO₂ | Chlorinated derivative with potential antimicrobial properties. |

| Methyl 6-Chloro-2-(Chloromethyl)Nicotinate | C₈H₇Cl₂NO₂ | Similar structure; involved in various synthetic pathways. |

Methyl 2-(chloromethyl)nicotinate is unique due to its specific positioning of the chloromethyl group on the pyridine ring, which may influence its reactivity and biological activity compared to other derivatives. This positioning could affect how it interacts with biological targets and participates in

Synthetic Methodologies

The synthesis of methyl 2-(chloromethyl)nicotinate employs several distinct approaches, each with specific advantages and limitations depending on the desired scale and application. Contemporary synthetic strategies have evolved to address the fundamental challenges associated with introducing chloromethyl functionality onto electron-deficient pyridine rings while maintaining regioselectivity and practical utility.

Direct chloromethylation represents the most straightforward approach to methyl 2-(chloromethyl)nicotinate synthesis, typically involving the treatment of methyl nicotinate with formaldehyde sources and chlorinating agents. The classical Blanc chloromethylation reaction has been adapted for pyridine substrates, though the electron-deficient nature of the pyridine ring necessitates modified reaction conditions compared to benzene derivatives. These modifications often include the use of stronger Lewis acid catalysts and elevated temperatures to overcome the reduced nucleophilicity of the pyridine system.

Alternative synthetic routes involve multi-step sequences starting from readily available pyridine precursors. One such approach utilizes directed metalation strategies followed by electrophilic chloromethylation. The directed ortho metalation methodology has proven particularly valuable for pyridine functionalization, allowing for precise control over substitution patterns. In this approach, lithium reagents are employed to generate organometallic intermediates that can subsequently react with chloromethylating agents to introduce the desired functionality.

The application of modern catalytic systems has significantly expanded the synthetic toolkit for methyl 2-(chloromethyl)nicotinate preparation. Recent developments include the use of zinc-based catalytic systems that demonstrate enhanced reactivity toward electron-deficient aromatic substrates. These catalytic approaches often provide improved yields and selectivity compared to traditional methods while operating under milder reaction conditions.

Chloromethylation Strategies

Chloromethylation strategies for methyl 2-(chloromethyl)nicotinate synthesis encompass both traditional and contemporary approaches, each designed to address the specific challenges posed by the electron-deficient pyridine substrate. The classical Blanc chloromethylation reaction, which involves the treatment of aromatic compounds with formaldehyde and hydrogen chloride in the presence of Lewis acid catalysts, requires significant modification when applied to pyridine derivatives.

The traditional Blanc reaction mechanism proceeds through the formation of chloromethyl cation species that attack the aromatic ring. However, the electron-deficient nature of pyridine reduces its nucleophilicity, necessitating the use of more potent catalytic systems. Zinc chloride has emerged as a particularly effective catalyst for pyridine chloromethylation, often employed in conjunction with additional promoters to enhance reactivity.

Recent advances in chloromethylation methodology have introduced the use of zinc iodide as a superior catalyst for aromatic chloromethylation reactions. The enhanced Lewis acidity of zinc iodide compared to zinc chloride provides improved activation of formaldehyde precursors, resulting in more efficient chloromethyl cation generation. This catalytic system demonstrates particular effectiveness with dimethoxymethane as the formaldehyde source, operating under mild conditions while achieving good to excellent yields.

| Chloromethylation Method | Catalyst System | Formaldehyde Source | Typical Yield | Reaction Conditions |

|---|---|---|---|---|

| Classical Blanc | Zinc Chloride | Paraformaldehyde | 45-65% | 80-100°C, 6-12 h |

| Modified Blanc | Zinc Chloride/Acetic Acid | Paraformaldehyde | 65-80% | 70-90°C, 4-8 h |

| Zinc Iodide Catalyzed | Zinc Iodide | Dimethoxymethane | 75-90% | 5-10°C, 0.5-2 h |

| Industrial Process | Zinc Chloride/Sulfuric Acid | Trioxane | 70-85% | 60-80°C, 3-6 h |

The development of environmentally friendly chloromethylation processes has become increasingly important for industrial applications. Recent patent literature describes efficient chloromethylation procedures that minimize effluent generation while maintaining high product yields. These processes typically employ catalytic amounts of low molecular weight carboxylic acids as promoters, enabling the reaction to proceed under milder conditions with reduced environmental impact.

The choice of formaldehyde precursor significantly influences the efficiency and practicality of chloromethylation reactions. Paraformaldehyde remains the most commonly used source due to its stability and ease of handling, though it requires thermal decomposition to generate active formaldehyde. Alternative sources such as trioxane and dimethoxymethane offer advantages in specific applications, with dimethoxymethane providing particularly clean reaction profiles when used with zinc iodide catalysis.

Regioselectivity Control in Pyridine Ring Functionalization

Regioselectivity control in pyridine ring functionalization represents one of the most critical aspects of methyl 2-(chloromethyl)nicotinate synthesis, as the electron-deficient nature of the pyridine ring creates distinct reactivity patterns compared to benzene derivatives. The inherent electronic properties of pyridine direct electrophilic substitution reactions toward specific positions, with the nitrogen atom exerting a strong deactivating influence on adjacent carbons.

The regioselectivity of chloromethylation reactions on pyridine substrates is fundamentally governed by the electronic effects of the pyridine nitrogen and any existing substituents. In the case of methyl nicotinate substrates, the ester group at the 3-position further modulates the electronic distribution around the ring, influencing the preferred sites for electrophilic attack. The combination of the electron-withdrawing pyridine nitrogen and the ester carbonyl creates a complex electronic environment that requires careful consideration in synthetic planning.

Directed lithiation strategies offer superior regioselectivity control compared to direct electrophilic substitution approaches. The use of lithium bases such as lithium diisopropylamide or lithium tetramethylpiperidide enables the selective deprotonation of specific positions on the pyridine ring, guided by the coordinating ability of directing groups. For methyl nicotinate substrates, the ester group can serve as a directing metalation group, facilitating selective lithiation at the 2-position.

The application of computational methods has significantly enhanced understanding of regioselectivity patterns in pyridine functionalization. Density functional theory calculations have been employed to predict the preferred sites for electrophilic attack and to rationalize observed selectivity patterns. These studies reveal that steric interactions during carbon-phosphorus bond cleavage account for differences in reactivity between various substitution patterns on the pyridine ring.

Modern phosphine-mediated halogenation strategies represent a significant advancement in regioselective pyridine functionalization. These methods involve the installation of phosphonium salts at specific positions on the pyridine ring, followed by displacement with halide nucleophiles. The regioselectivity is determined by the initial phosphonium salt formation, which can be controlled through the choice of phosphine reagent and reaction conditions.

Catalytic systems designed for enhanced regioselectivity often incorporate multiple components that work synergistically to direct substitution patterns. The combination of zinc chloride with acetic acid and sulfuric acid in aqueous media under phase transfer catalysis conditions has been shown to provide improved selectivity for para-chloromethylated products compared to other catalytic systems. This enhanced selectivity is attributed to the specific solvation environment created by the multi-component catalyst system.

Industrial-Scale Production Challenges and Optimization

Industrial-scale production of methyl 2-(chloromethyl)nicotinate faces numerous challenges related to process safety, environmental compliance, and economic viability. The chloromethylation reaction presents particular difficulties due to the potential formation of carcinogenic bis(chloromethyl) ether as a byproduct, necessitating careful process design to minimize this risk. Additionally, the corrosive nature of many chloromethylation reagents requires specialized equipment and handling procedures that increase capital and operational costs.

Process optimization for industrial chloromethylation typically focuses on maximizing yield and selectivity while minimizing waste generation and environmental impact. Recent developments in catalyst design have enabled the use of milder reaction conditions, reducing energy requirements and improving process safety. The implementation of continuous flow processes offers advantages over traditional batch operations, providing better heat and mass transfer characteristics while enabling precise control over reaction parameters.

The recovery and recycling of catalytic systems represents a critical aspect of industrial process economics. Heterogeneous catalytic systems offer advantages in terms of catalyst recovery, though they may exhibit lower activity compared to homogeneous systems. The development of biphasic catalytic systems that enable catalyst recycling while maintaining high activity has shown promise for industrial applications.

| Industrial Challenge | Traditional Approach | Optimized Solution | Improvement Achieved |

|---|---|---|---|

| Byproduct Formation | High temperature/acid conditions | Mild catalytic conditions | 80% reduction in bis(chloromethyl) ether |

| Catalyst Recovery | Single-use systems | Biphasic recyclable systems | 90% catalyst recovery rate |

| Effluent Generation | Aqueous workup procedures | Solvent-free processes | 70% reduction in waste volume |

| Energy Consumption | High-temperature operations | Room temperature catalysis | 60% energy savings |

Temperature control represents a critical parameter in industrial chloromethylation processes, as elevated temperatures can lead to increased byproduct formation and substrate decomposition. The development of catalytic systems that operate effectively at lower temperatures has become a priority for industrial implementation. Recent advances in catalyst design have enabled chloromethylation reactions to proceed efficiently at temperatures below 60°C, significantly reducing energy requirements and improving process safety.

Solvent selection and recycling strategies play crucial roles in the economic viability of industrial processes. The use of environmentally benign solvents and the implementation of efficient solvent recovery systems can substantially reduce operational costs and environmental impact. Advanced distillation and extraction techniques have been developed to enable high-efficiency solvent recovery while maintaining product purity.

Quality control and analytical monitoring systems are essential components of industrial production processes. The implementation of real-time analytical techniques such as infrared spectroscopy and gas chromatography enables continuous monitoring of reaction progress and product quality. These systems allow for rapid detection of process deviations and enable timely corrective actions to maintain consistent product quality.

The scalability of laboratory procedures to industrial production often reveals unexpected challenges related to mixing efficiency, heat transfer, and reaction kinetics. Computational fluid dynamics modeling has become an valuable tool for predicting and optimizing mixing patterns in large-scale reactors. These simulations enable the design of reactor systems that provide uniform mixing and temperature distribution, essential for maintaining consistent product quality at industrial scales.

Alkylation Pathways with Nucleophilic Reagents

Methyl 2-(chloromethyl)nicotinate exhibits significant reactivity in alkylation reactions due to the electrophilic nature of the chloromethyl group. The chloromethyl substituent at the 2-position of the pyridine ring serves as a prime site for nucleophilic substitution, enabling the formation of carbon-nitrogen or carbon-sulfur bonds. This reactivity aligns with the general principles of bimolecular nucleophilic substitution (SN2) mechanisms, where the nucleophile attacks the electrophilic carbon atom bonded to the leaving group (chloride) in a concerted process [3].

For instance, treatment of methyl 2-(chloromethyl)nicotinate with primary or secondary amines results in the displacement of the chloride ion, yielding N-alkylated nicotinate derivatives. The reaction proceeds via a transition state where the nucleophile approaches the chloromethyl carbon from the side opposite the leaving group, leading to inversion of configuration. Kinetic studies of analogous systems, such as alkylation of nicotine with iodomethane, demonstrate that product ratios reflect kinetic control rather than thermodynamic equilibria [1]. This suggests that steric and electronic factors at the reaction site dominate the selectivity of alkylation pathways.

The pyridine ring further influences reactivity by modulating the electron density at the chloromethyl group. Conjugation between the nitrogen lone pair and the aromatic system slightly deactivates the electrophilic carbon, necessitating polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity. Comparative studies with simpler chloromethylpyridines, such as 2-(chloromethyl)pyridine, reveal similar trends in substitution rates, underscoring the generality of this mechanism [5].

Oxidative and Reductive Transformation Routes

Oxidative transformations of methyl 2-(chloromethyl)nicotinate often target the chloromethyl group or the pyridine ring. Under mild oxidative conditions (e.g., aqueous hydrogen peroxide), the chloromethyl moiety undergoes hydrolysis to yield 2-hydroxymethylnicotinic acid derivatives. This process parallels the enzymatic hydrolysis of maleamate to maleate observed in nicotinate catabolism, where cysteine hydrolases facilitate nucleophilic attack via a conserved catalytic triad [2].

Reductive pathways, conversely, focus on the chloride substituent. Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol reduces the chloromethyl group to a methyl group, producing methyl 2-methylnicotinate. This reaction proceeds through a radical intermediate, as evidenced by deuterium-labeling experiments in related systems . Alternatively, zinc-acetic acid-mediated reduction selectively removes the chloride without altering the pyridine ring, yielding 2-methylnicotinic acid derivatives.

The pyridine ring itself can undergo reduction under vigorous conditions (e.g., lithium aluminum hydride), leading to piperidine derivatives. However, such transformations are less common due to competing side reactions at the ester functional group.

Catalytic Systems for Enhanced Reactivity

Catalytic systems play a pivotal role in optimizing the reactivity of methyl 2-(chloromethyl)nicotinate. Transition metal catalysts, particularly palladium and copper complexes, facilitate cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ generates biaryl derivatives, expanding the compound’s utility in medicinal chemistry .

Enzymatic catalysis offers another avenue for selective transformations. The cysteine hydrolase NicF, which catalyzes the hydrolysis of maleamate in nicotinate degradation, provides a structural blueprint for biomimetic catalysts [2]. Computational modeling of NicF’s active site reveals a conserved Asp-Lys-Cys triad that stabilizes the transition state during nucleophilic attack. Synthetic analogs incorporating thiolate-containing ligands have shown promise in accelerating hydrolysis reactions of chloromethyl substrates.

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems by shuttling nucleophiles into organic phases. This approach is particularly effective for reactions involving hydrophilic nucleophiles like sodium azide, enabling the synthesis of 2-azidomethylnicotinate derivatives under mild conditions [3].

Table 1: Representative Catalytic Systems for Methyl 2-(Chloromethyl)nicotinate Transformations

| Reaction Type | Catalyst | Key Intermediate | Product |

|---|---|---|---|

| Nucleophilic Substitution | Tetrabutylammonium bromide | Azide ion | 2-Azidomethylnicotinate |

| Cross-Coupling | Pd(PPh₃)₄ | Arylboronic acid | Biaryl-substituted nicotinate |

| Hydrolysis | NicF-inspired thiolate | Water | 2-Hydroxymethylnicotinate |

Methyl 2-(chloromethyl)nicotinate represents a significant class of bioactive compounds with demonstrated antimicrobial and anticancer properties [2] [3]. The chloromethyl substituent serves as a critical functional group that enables the compound to interact with biological targets through nucleophilic substitution reactions [4] [5]. This structural feature distinguishes it from other nicotinic acid derivatives by providing enhanced reactivity toward cellular nucleophiles.

Nucleophilic Site Targeting in Biomolecules

The chloromethyl group in methyl 2-(chloromethyl)nicotinate functions as an alkylating moiety capable of targeting nucleophilic sites in biomolecules [6]. The mechanism involves the formation of covalent bonds with electron-rich centers in cellular components, particularly sulfur-containing amino acids and nucleic acid bases [7] [8]. This alkylating activity has been demonstrated to occur preferentially at guanine bases in deoxyribonucleic acid, where the compound forms stable adducts at the N7 position [9] [7].

The compound acts as an alkylating agent through the departure of the chloride ion, generating a reactive carbocation that readily attacks nucleophilic sites in biological macromolecules [5]. This mechanism is similar to that observed in other chloromethyl compounds, where the electrophilic carbon center facilitates nucleophilic substitution reactions with amino acids, particularly cysteine and histidine residues in proteins [10] [11].

Research has demonstrated that the chloromethyl nicotinate derivatives can form thiohemiacetal complexes with cysteine residues in enzymes, leading to enzyme inhibition [11] [12]. This interaction is stabilized by oxyanion holes commonly found in enzyme active sites, resulting in competitive inhibition patterns observed in kinetic studies [10] [12].

Enzyme Inhibition Mechanisms (e.g., HDACs)

Methyl 2-(chloromethyl)nicotinate exhibits enzyme inhibition mechanisms primarily through its interaction with histone deacetylases and related enzymes [13] [14]. The compound demonstrates selective inhibition of histone deacetylase 3 (HDAC3) with an IC50 value of 0.694 μM, representing promising potency for therapeutic applications [14]. This inhibition occurs through the coordination of the pyridine nitrogen atom to zinc ions in the enzyme active site, combined with alkylating activity from the chloromethyl group [13] [15].

The enzyme inhibition profile extends to other deacetylases, including sirtuin enzymes, where nicotinic acid derivatives function as class III histone deacetylase inhibitors [16] [17]. The mechanism involves competitive inhibition with nicotinamide adenine dinucleotide cofactors, leading to disruption of normal deacetylase function [18] [12]. This activity has been demonstrated in studies where nicotinamide derivatives showed inhibition constants in the low micromolar range for multiple sirtuin isoforms [18] [10].

| Target Enzyme | IC50 (μM) | Inhibition Type | Reference |

|---|---|---|---|

| HDAC3 | 0.694 | Competitive | [14] |

| SIRT3 | 2.8-19.0 | Competitive | [18] |

| CYP2D6 | 3800 | Noncompetitive | [15] |

| Nicotinamidase | 0.0014-0.011 | Competitive | [12] |

Specific enzyme inhibition mechanisms involve the formation of stable enzyme-inhibitor complexes through multiple binding interactions [13] [19]. The chloromethyl group provides additional reactivity that can lead to irreversible enzyme modification, while the nicotinic acid moiety contributes to binding affinity through hydrogen bonding and π-π stacking interactions [19] [14].

Cytotoxicity and Selectivity Profiles

The cytotoxicity profiles of methyl 2-(chloromethyl)nicotinate derivatives demonstrate significant activity against multiple cancer cell lines while maintaining selectivity for malignant cells [20] [21]. Studies have shown IC50 values ranging from 4.26 to 15.7 μM against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and cervical cancer (HeLa) cells [20] [21] [22].

The antimicrobial activity of chloromethyl nicotinate derivatives has been extensively characterized, with minimum inhibitory concentration (MIC) values demonstrating potent activity against both Gram-positive and Gram-negative bacteria [3] [23]. The compound methyl 6-chloro-2-(chloromethyl)nicotinate exhibits MIC values of 31 μg/mL against Staphylococcus aureus and 18 μg/mL against Escherichia coli . These values indicate significant antimicrobial potential, particularly against clinically relevant pathogens.

| Cell Line | IC50 (μg/mL) | IC50 (μM) | Selectivity Index | Reference |

|---|---|---|---|---|

| MCF-7 | 5.16 | 15.7 | 3.2 | [20] |

| HepG2 | 8.78 | 15.5 | 2.8 | [22] |

| HeLa | 4.26 | 9.8 | 4.1 | [22] |

| A549 | >50 | >100 | <1 | [20] |

The selectivity profiles indicate preferential activity against specific cancer cell types, with higher sensitivity observed in hormone-dependent cancer cells compared to lung cancer cell lines [20] [22]. This selectivity pattern suggests potential therapeutic applications in breast and cervical cancers, where the compound demonstrates enhanced cytotoxicity relative to normal cells [22] [24].

Studies on normal cell lines, including human embryonic kidney (HEK-293) cells and human diploid lung fibroblasts (WI38), have shown that the compounds exhibit reduced toxicity against non-malignant cells, with IC50 values exceeding 100 μM [21] [25]. This differential toxicity profile supports the potential for therapeutic application with acceptable safety margins.